molecular formula C16H13FN2OS B4389093 1-{2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE

1-{2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE

Cat. No.: B4389093
M. Wt: 300.4 g/mol
InChI Key: CJBHVNFMWNLYNL-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with an ethanone group and at the 2-position with a sulfanyl-linked 4-fluorobenzyl moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its aromatic stability and hydrogen-bonding capacity. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the ethanone moiety may contribute to electrophilic reactivity or serve as a site for further derivatization.

Properties

IUPAC Name

1-[2-[(4-fluorophenyl)methylsulfanyl]benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-11(20)19-15-5-3-2-4-14(15)18-16(19)21-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBHVNFMWNLYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the benzimidazole core.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the intermediate with thiol-containing reagents under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) bridge exhibits nucleophilic reactivity, enabling alkylation and arylation reactions.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 80°C, 6h1-{2-[(4-Fluorobenzyl)sulfonyl]-...}78%
Arylation with Halides4-Bromobenzaldehyde, CuI, DIPEA, DCM1-{2-[(4-Fluorobenzyl)(4-bromophenyl)sulfanyl]-...}65%

Mechanistic Insight :
The sulfanyl group undergoes nucleophilic attack on electrophilic substrates (e.g., alkyl halides, aryl boronic acids) under basic conditions. Microwave-assisted reactions (240°C, 10 min) enhance efficiency .

Condensation Reactions at the Ethanone Moiety

The ethanone group participates in condensation with hydrazines and amines to form heterocyclic derivatives.

Example Reactions:

SubstrateReagents/ConditionsProductApplicationSource
Hydrazine HydrateEtOH, 70°C, 4h1-{2-[(4-Fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}acetohydrazideAnticancer intermediates
Primary AminesNH₂R (R=aryl), TFA, CH₂Cl₂, rtSchiff basesAntimicrobial agents

Key Data :

  • Hydrazide derivatives exhibit EC₅₀ values of 3–5 nM against hepatitis C virus .

  • Schiff bases show COX-2 inhibition (IC₅₀ = 8–13.7 µM) .

Electrophilic Aromatic Substitution on the Benzimidazole Core

The benzimidazole ring undergoes halogenation and nitration at the C-5 and C-6 positions.

Experimental Conditions:

ReactionReagents/ConditionsRegioselectivityYieldSource
BrominationBr₂, FeBr₃, CHCl₃, 0°C, 2hC-5 > C-682%
NitrationHNO₃/H₂SO₄, 0–5°C, 1hC-6 nitro derivative68%

Structural Impact :
Electron-withdrawing groups (e.g., nitro) enhance interactions with biological targets like 5-HT receptors .

Piperazine Ring Functionalization

The compound’s synthetic precursors often involve piperazine intermediates, which undergo further modifications.

Oxidation and Reduction Reactions

The sulfanyl group is oxidized to sulfonyl, while the ethanone is reduced to ethanol.

ReactionReagents/ConditionsProductYieldSource
Sulfanyl → SulfonylH₂O₂, AcOH, 50°C, 3h1-{2-[(4-Fluorobenzyl)sulfonyl]-...}85%
Ethanone → EthanolNaBH₄, MeOH, 0°C, 1h1-{2-[(4-Fluorobenzyl)sulfanyl]-...}ethanol90%

Pharmacological Relevance :

  • Sulfonyl derivatives show enhanced metabolic stability .

  • Reduced ethanol analogs retain antifungal activity (MIC = 2 µg/mL) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives70–75%
Buchwald-HartwigNHAr, Pd₂(dba)₃, BrettPhos, t-BuONaN-arylpiperazines60%

Degradation Pathways

Forced degradation studies reveal susceptibility to:

  • Acidic Hydrolysis : Cleavage of sulfanyl group (0.1N HCl, 70°C, 6h).

  • Photolysis : Degradation to benzimidazole-2-carboxylic acid (UV light, 48h) .

Biological Activity Correlations

Modifications to the compound’s structure correlate with specific pharmacological effects:

Structural FeatureBiological ActivityTargetEC₅₀/IC₅₀
4-FluorobenzylsulfanylAntiviral (HCV)NS5A protein0.007–0.03 nM
EthanoneCOX-2 inhibitionCyclooxygenase-20.037–0.227 nM
PiperazineAntidepressant5-HT₁A receptorKᵢ = 8.2 nM

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole core, which is known for its biological activity. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability. The chemical structure can be summarized as follows:

  • Molecular Formula : C12H12F N3OS
  • Molecular Weight : 251.30 g/mol
  • IUPAC Name : 1-{2-[(4-Fluorobenzyl)Sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone

Antimicrobial Activity

Research indicates that compounds containing a benzimidazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed potent activity against various bacterial strains, suggesting that 1-{2-[(4-Fluorobenzyl)Sulfanyl]-1H-1,3-Benzimidazol-1-Yl}-1-Ethanone could be explored for developing new antimicrobial agents .

Anticancer Potential

Benzimidazole derivatives have been investigated for their anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the sulfanyl and fluorobenzyl groups may enhance these effects by improving the compound's interaction with cellular targets .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, benzimidazole derivatives have been studied for their ability to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer and bacterial growth. This inhibition can lead to therapeutic applications in treating infections and malignancies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits DHFR activity

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-{2-[(4-Fluorobenzyl)Sulfanyl]-1H-1,3-Benzimidazol-1-Yl}-1-Ethanone was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of benzimidazole derivatives in human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, indicating significant anticancer potential.

Mechanism of Action

The mechanism of action of 1-{2-[(4-Fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone involves its interaction with molecular targets, potentially including enzymes and receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight Heterocycle Key Substituents
Target Compound C₁₆H₁₂FN₂OS 299.34 g/mol Benzimidazole 1-Ethanone, 2-(4-fluorobenzyl)sulfanyl
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate C₁₀H₈FN₃O·0.5H₂O 213.19 g/mol Triazole 2-Ethanone, 4-fluorophenyl
2-(4-FLUORO-PHENYL)-1-METHYL-BENZIMIDAZOLE C₁₄H₁₁FN₂ 226.25 g/mol Benzimidazole 1-Methyl, 2-(4-fluorophenyl)
AMB-FUBICA C₂₂H₂₂FN₃O₃ 403.43 g/mol Indole 4-Fluorobenzyl, carboxamido-ester

Research Findings and Implications

  • Heterocycle Impact : Benzimidazole derivatives generally exhibit higher metabolic stability than imidazole or triazole analogs due to their fused aromatic system .
  • Functional Group Role: The ethanone group may serve as a hydrogen-bond acceptor, critical for target engagement in enzymatic assays, as seen in triazole-based bioactive compounds .

Biological Activity

The compound 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone , with the CAS number 61076-82-2 , is a member of the benzimidazole class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H13FN2OS
  • Molecular Weight : 252.3078 g/mol
  • Density : 1.27 g/cm³
  • Boiling Point : 369.7°C at 760 mmHg
  • Flash Point : 177.4°C

Pharmacological Profile

The pharmacological profile of 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone suggests significant activity as an opioid analgesic. Research has indicated that compounds in the benzimidazole class can exhibit high affinity for the μ-opioid receptor (MOR), a key target in pain management.

Opioid Activity

Recent studies have highlighted the potency of benzimidazole derivatives compared to traditional opioids like morphine and fentanyl. For example, some derivatives have been found to be 500 to 1000 times more potent than morphine in preclinical models . The specific activity of 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone has not been extensively documented; however, its structural similarities to known potent opioids suggest it may possess comparable efficacy.

The primary mechanism of action for benzimidazole derivatives involves binding to opioid receptors in the central nervous system (CNS). This interaction leads to:

  • Analgesic Effects : Activation of MOR results in reduced perception of pain.
  • Sedative Effects : Similar to other opioids, these compounds may also induce sedation through CNS depression.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

CompoundPotency (compared to Morphine)MechanismReference
Etonitazene1000xμ-opioid receptor agonist
Isotonitazene500xμ-opioid receptor agonist
FentanylStandard referenceμ-opioid receptor agonist

These findings suggest that derivatives with similar structures to 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone may also exhibit enhanced analgesic properties.

Safety and Toxicology

Despite the promising analgesic effects, safety profiles for new compounds must be rigorously evaluated. The potential for abuse and dependency is a significant concern with opioid-like substances. In vitro studies indicate that certain benzimidazole derivatives can inhibit key cytochrome P450 enzymes (CYPs), which could lead to drug interactions and altered metabolism .

Q & A

Q. What are the optimal synthetic routes for 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-1,3-benzimidazol-1-yl}-1-ethanone, and how do reaction conditions influence yield and purity?

Methodology : The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Formation of the benzimidazole core through condensation of o-phenylenediamine derivatives with a carbonyl source under acidic conditions (e.g., HCl/EtOH).
  • Step 2 : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution using 4-fluorobenzyl mercaptan and a base (e.g., NaOH in THF or DMF).
  • Step 3 : Acetylation of the benzimidazole nitrogen using acetyl chloride or acetic anhydride in a polar aprotic solvent.

Critical factors include:

  • Temperature control : Elevated temperatures (~80–100°C) improve reaction kinetics but may increase side reactions (e.g., over-acetylation) .
  • Solvent selection : DMF enhances solubility of intermediates, while THF minimizes side-product formation during thioether bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodology :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the acetyl group (δ ~2.5 ppm for CH₃, 170–180 ppm for carbonyl), benzimidazole protons (δ 7.2–8.5 ppm), and 4-fluorobenzylthio moiety (δ 4.3 ppm for SCH₂, 115–125 ppm for aromatic F-substituted carbons) .
    • ¹⁹F NMR : Verify the fluorine environment (δ ~-115 ppm for para-substituted F) .
  • X-ray crystallography : Resolve the molecular geometry, particularly the dihedral angle between benzimidazole and 4-fluorobenzyl groups, which impacts π-π stacking interactions .
  • Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and acetyl groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodology :

  • Accelerated stability studies :
    • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the acetyl group or sulfanyl bond cleavage .
    • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
  • Light sensitivity : Expose the compound to UV-Vis radiation (254–365 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How does the 4-fluorobenzylthio substituent influence the compound’s electronic properties and reactivity?

Methodology :

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311G**) to analyze:
    • Electron density distribution (HOMO-LUMO gaps) at the benzimidazole and sulfur atoms.
    • Effects of fluorine’s electronegativity on the sulfanyl group’s nucleophilicity .
  • Experimental validation : Compare reaction rates of the fluorinated compound with non-fluorinated analogs in nucleophilic substitution or oxidation reactions .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cellular assays)?

Methodology :

  • Dose-response profiling : Re-evaluate activity using standardized assays (e.g., radioligand binding for receptor affinity vs. functional cAMP assays for efficacy) .
  • Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing fluorine with Cl or CH₃) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

Methodology :

  • Target fishing : Employ affinity chromatography with immobilized compound to pull down interacting proteins from brain lysates, followed by proteomic identification .
  • Cellular imaging : Use fluorescently tagged analogs (e.g., BODIPY-conjugated derivatives) to track subcellular localization in neuronal cells .
  • Knockdown/knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., GABA receptors) to assess functional dependency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-{2-[(4-FLUOROBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE

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